Mitochondrial Glutamate Oxidation Inhibition: Chain-Length Selectivity vs. Shorter Homologues
N1-dodecylnicotinamide chloride (C12) was among the four longer-chain N1-alkylnicotinamide chlorides (C8 to C12 inclusive) that selectively inhibited glutamate oxidation in intact rat liver mitochondria, whereas shorter-chain derivatives (C1 to C7) were inactive under identical conditions [1]. A clear positive chain-length effect was demonstrated, with inhibitory potency increasing as a function of alkyl substituent size up to C12 [1]. Crucially, the C8–C12 derivatives inhibited glutamate oxidation without affecting the oxidation of succinate, β-hydroxybutyrate, or α-ketoglutarate at the same concentrations, indicating substrate-specific rather than general mitochondrial toxicity [2].
| Evidence Dimension | Mitochondrial glutamate oxidation inhibition selectivity |
|---|---|
| Target Compound Data | N1-dodecylnicotinamide chloride (C12): active inhibitor of glutamate oxidation in rat liver mitochondria (chain-length-dependent potency) |
| Comparator Or Baseline | N1-alkylnicotinamide chlorides C1–C7: inactive against glutamate oxidation; C8–C12: active, with potency increasing with chain length |
| Quantified Difference | Binary selectivity threshold at C8; C12 represents the terminal member with maximal hydrophobic contribution in the series |
| Conditions | Isolated rat liver mitochondria; glutamate, succinate, β-hydroxybutyrate, and α-ketoglutarate as substrates |
Why This Matters
This establishes C12 as the most hydrophobic congener in a series where mitochondrial substrate selectivity emerges only at C8 and potency scales with chain length, making it the optimal choice for probing hydrophobic binding regions in glutamate dehydrogenase or for designing mitochondria-targeted nicotinamide probes.
- [1] K. S. Rogers, E. S. Higgins. Effect of N1-alkylnicotinamide chlorides on glutamate oxidation in rat liver mitochondria. Archives of Biochemistry and Biophysics, 1967. (Abstract). View Source
- [2] K. S. Rogers, E. S. Higgins. Depression of Respiratory Control by Lipophilic Organic Cations in Rat Liver Mitochondria (referencing N1-dodecylnicotinamide chloride). View Source
